molecular formula C19H17N3O4S B4563281 methyl 2-{[(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)carbonyl]amino}benzoate

methyl 2-{[(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)carbonyl]amino}benzoate

Cat. No.: B4563281
M. Wt: 383.4 g/mol
InChI Key: QNOLNNWGXSUDOD-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.09397721 g/mol and the complexity rating of the compound is 786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Systems

This compound serves as a precursor in the synthesis of a wide range of heterocyclic systems. For instance, it has been used to create fused pyrimidinones and other heterocyclic derivatives through reactions with different reagents. These synthesized compounds are studied for their potential applications in drug development and materials science due to their unique structural and chemical properties. The versatility of this compound in synthesizing various heterocyclic systems highlights its significance in chemical research and pharmaceutical development (Toplak et al., 1999; Stanovnik et al., 1990).

Fluorescent Properties and Whitening Agents

Research into the fluorescent properties of derivatives synthesized from this compound has opened avenues for their use as fluorescent whitening agents for polyester fibers. This application is particularly relevant in the textile industry, where the demand for materials with enhanced brightness and whiteness is significant. The exploration of these properties underscores the compound's utility beyond pharmaceuticals, extending its applications to material science (Rangnekar & Rajadhyaksha, 1986).

Green Chemistry Synthesis

The compound has also been involved in studies focusing on green chemistry synthesis techniques. One-pot, three-component condensation reactions in water have been developed to synthesize pyrimido[2,1-b]benzothiazoles efficiently, highlighting an environmentally friendly approach to chemical synthesis. This method emphasizes operational simplicity, high yield, and the use of water as a solvent, aligning with the principles of green chemistry to minimize environmental impact (Dandia et al., 2007).

Anticancer Activity

Furthermore, derivatives of this compound have been evaluated for their anticancer activity , illustrating the potential of these molecules in therapeutic applications. The synthesis of specific derivatives has led to compounds that exhibit significant activity against various cancer cell lines, offering promising avenues for the development of new anticancer drugs. This aspect of research underscores the compound's relevance in medicinal chemistry and oncology (Waghmare et al., 2013).

Properties

IUPAC Name

methyl 2-[(4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-26-18(25)11-6-2-3-7-13(11)21-16(23)12-10-20-19-22(17(12)24)14-8-4-5-9-15(14)27-19/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOLNNWGXSUDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-{[(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)carbonyl]amino}benzoate
Reactant of Route 2
methyl 2-{[(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)carbonyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-{[(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)carbonyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)carbonyl]amino}benzoate
Reactant of Route 5
methyl 2-{[(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)carbonyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 2-{[(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)carbonyl]amino}benzoate

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